molecular formula C10H14ClNO2 B2473132 (S)-a-(Dimethylamino)benzeneacetic acid HCl CAS No. 1353887-53-2

(S)-a-(Dimethylamino)benzeneacetic acid HCl

Cat. No.: B2473132
CAS No.: 1353887-53-2
M. Wt: 215.68
InChI Key: MLOBRLOZPSSKKO-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-α-(Dimethylamino)benzeneacetic acid hydrochloride is an organic compound with the chemical formula C11H15NO2·HCl. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-α-(Dimethylamino)benzeneacetic acid hydrochloride typically involves the reaction of benzeneacetic acid with α-(dimethylamino)-α-methyl acetic anhydride. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

In industrial settings, the production of (S)-α-(Dimethylamino)benzeneacetic acid hydrochloride may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

(S)-α-(Dimethylamino)benzeneacetic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-α-(Dimethylamino)benzeneacetic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-α-(Dimethylamino)benzeneacetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dimethylamino)butanoic acid hydrochloride
  • (S)-α-Amino-4-(dimethylamino)benzeneacetic acid octyl ester

Uniqueness

(S)-α-(Dimethylamino)benzeneacetic acid hydrochloride is unique due to its specific chiral configuration and the presence of both a dimethylamino group and a benzene ring. This combination of structural features imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

(2S)-2-(dimethylamino)-2-phenylacetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-11(2)9(10(12)13)8-6-4-3-5-7-8;/h3-7,9H,1-2H3,(H,12,13);1H/t9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYXFGONKKDOKW-FVGYRXGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C1=CC=CC=C1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H](C1=CC=CC=C1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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